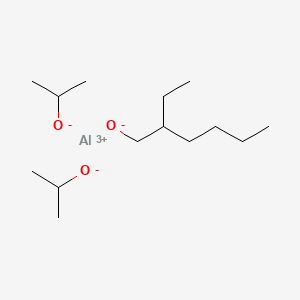
Sodium sulfanylacetate (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium dithioglycolate is a chemical compound with the formula C2H3NaO2S2. It is commonly used in various industrial and scientific applications due to its reducing properties. This compound is particularly known for its role in microbiology as a reducing agent in culture media, facilitating the growth of anaerobic organisms by maintaining low oxygen conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium dithioglycolate can be synthesized through the reaction of sodium hydroxide with thioglycolic acid. The reaction typically involves the following steps:
- Dissolving thioglycolic acid in water.
- Adding sodium hydroxide to the solution.
- Stirring the mixture until the reaction is complete, resulting in the formation of sodium dithioglycolate.
Industrial Production Methods: In industrial settings, sodium dithioglycolate is produced by reacting thioglycolic acid with sodium hydroxide under controlled conditions. The reaction is carried out in large reactors, and the product is purified through crystallization or other separation techniques to obtain high-purity sodium dithioglycolate .
Análisis De Reacciones Químicas
Types of Reactions: Sodium dithioglycolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dithiodiglycolic acid.
Reduction: Acts as a reducing agent, reducing molecular oxygen to water.
Substitution: Can participate in substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Typically occurs in the presence of molecular oxygen.
Substitution: Involves alkyl halides and may require catalysts to enhance the reaction rate.
Major Products:
Oxidation: Dithiodiglycolic acid.
Reduction: Water.
Substitution: Thioethers.
Aplicaciones Científicas De Investigación
Sodium dithioglycolate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Facilitates the growth of anaerobic bacteria in culture media.
Medicine: Investigated for its potential use in drug formulations and as a reducing agent in pharmaceutical preparations.
Mecanismo De Acción
The primary mechanism of action of sodium dithioglycolate is its ability to act as a reducing agent. It reduces molecular oxygen to water, thereby creating an anaerobic environment. This property is particularly useful in microbiology for the cultivation of anaerobic organisms. Additionally, it can reduce disulfide bonds in proteins, which is beneficial in various biochemical applications .
Comparación Con Compuestos Similares
Thioglycolic Acid: Similar in structure but lacks the sodium ion.
Calcium Thioglycolate: Used in depilatory products.
Ammonium Thioglycolate: Commonly used in hair perming solutions.
Uniqueness: Sodium dithioglycolate is unique due to its high solubility in water and its effectiveness as a reducing agent in both chemical and biological applications. Its ability to maintain low oxygen conditions makes it particularly valuable in microbiological culture media .
Propiedades
Número CAS |
79964-55-9 |
|---|---|
Fórmula molecular |
C4H6Na2O4S2 |
Peso molecular |
228.2 g/mol |
Nombre IUPAC |
disodium;2-sulfanylacetate |
InChI |
InChI=1S/2C2H4O2S.2Na/c2*3-2(4)1-5;;/h2*5H,1H2,(H,3,4);;/q;;2*+1/p-2 |
Clave InChI |
HNRAOCKXXJDELP-UHFFFAOYSA-L |
SMILES canónico |
C(C(=O)[O-])S.C(C(=O)[O-])S.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



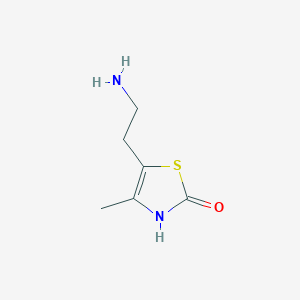


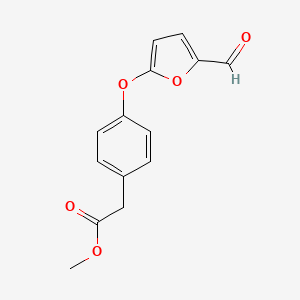
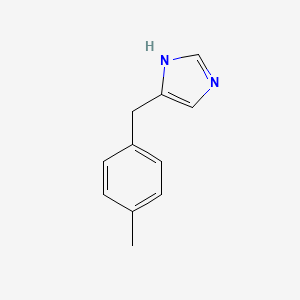

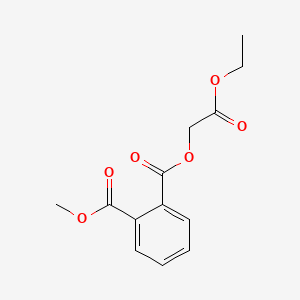

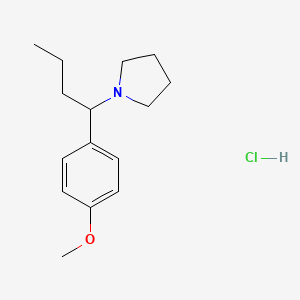
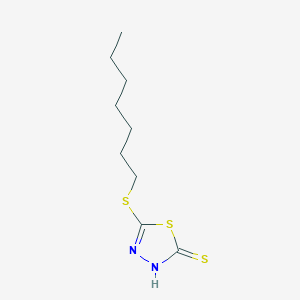
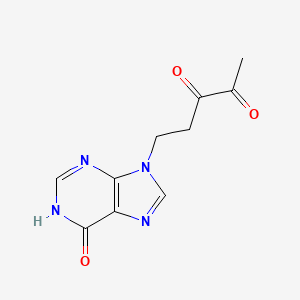
![4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]ox y-4-oxo-butanoic acid hydrochloride](/img/structure/B13789274.png)
